molecular formula C11H14FNO B1523057 4-(3-Fluorophenyl)oxan-4-amine CAS No. 1094283-08-5

4-(3-Fluorophenyl)oxan-4-amine

Cat. No.: B1523057
CAS No.: 1094283-08-5
M. Wt: 195.23 g/mol
InChI Key: OJNPVEMLVYDCER-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)oxan-4-amine is a useful research compound. Its molecular formula is C11H14FNO and its molecular weight is 195.23 g/mol. The purity is usually 95%.
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Biological Activity

4-(3-Fluorophenyl)oxan-4-amine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorophenyl group attached to an oxan-4-amine backbone. Its molecular formula is C11H14FNOC_{11}H_{14}FNO, and it can be represented structurally as follows:

PropertyValue
Molecular FormulaC₁₁H₁₄FNO
Molecular Weight201.24 g/mol
SMILESC1CC(C(C1)N)C2=CC=CC=C2F

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The fluorophenyl substituent enhances the compound's binding affinity, which may lead to significant biological effects such as enzyme inhibition and receptor modulation.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory properties. For instance, studies have shown that similar compounds can inhibit specific kinases, which are critical in various signaling pathways involved in cell proliferation and survival .

Receptor Binding

The compound has been investigated for its potential as a ligand for various receptors. Its structural features suggest that it may interact with G-protein coupled receptors (GPCRs), which are pivotal in mediating numerous physiological responses .

Therapeutic Applications

The exploration of this compound in therapeutic contexts has revealed several promising applications:

  • Pain Management : Analogous compounds have demonstrated analgesic properties in preclinical models, suggesting that this compound could be developed for pain relief therapies .
  • Cancer Treatment : Some derivatives have shown efficacy against cancer cell lines, indicating potential applications in oncology .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential. The following table summarizes key differences:

CompoundBinding AffinityTherapeutic UseUnique Features
This compoundModeratePotential analgesicFluorine enhances binding
4-(2-Fluorophenyl)oxan-4-amineLowLimitedDifferent fluorine position
4-(3-Chlorophenyl)oxan-4-amineHighCancer treatmentChlorine substitution affects reactivity

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of related compounds. For example, a study highlighted the effectiveness of fluorinated analogs in modulating cannabinoid receptors, demonstrating improved metabolic stability and therapeutic efficacy in animal models . Another case study indicated that specific substitutions on the oxan backbone could significantly alter the compound's pharmacokinetic properties, enhancing its therapeutic potential .

Properties

IUPAC Name

4-(3-fluorophenyl)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-10-3-1-2-9(8-10)11(13)4-6-14-7-5-11/h1-3,8H,4-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNPVEMLVYDCER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.